{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17681824
InChI: InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2
SMILES:
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol

CAS No.:

Cat. No.: VC17681824

Molecular Formula: C14H20FNO

Molecular Weight: 237.31 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol -

Specification

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
IUPAC Name [1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol
Standard InChI InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2
Standard InChI Key QKYIYFNQIGRSMH-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentyl ring substituted with a hydroxymethyl group (-CH₂OH) at the 1-position. A 2-amino-1-(4-fluorophenyl)ethyl side chain extends from the cyclopentyl core, introducing both amine and fluorinated aromatic functionalities. The fluorine atom at the para position of the phenyl ring exerts electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight237.31 g/mol
Molecular FormulaC₁₄H₂₀FNO
Functional GroupsAmino, Hydroxyl, Fluorophenyl
SolubilityLikely polar aprotic solvents

The presence of both amino and hydroxyl groups enhances solubility in polar solvents like methanol or ethanol, while the fluorophenyl moiety contributes to lipophilicity.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

Synthesis typically begins with cyclopentylamine derivatives undergoing sequential alkylation and reduction steps. A representative pathway involves:

  • Formation of the cyclopentyl backbone via ring-closing metathesis or cyclization reactions.

  • Introduction of the fluorophenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

  • Functionalization with amino and hydroxyl groups using reductive amination and oxidation-reduction sequences.

For example, Method A in describes a palladium-catalyzed coupling between substituted pyridin-2-amine and aryl halides, which could be adapted for introducing the 4-fluorophenyl group.

Critical Reaction Conditions

  • Catalysts: Pd₂(dba)₃ and XantPhos for cross-coupling reactions .

  • Temperature: Reactions often require elevated temperatures (70–110°C) .

  • Purification: Prep-HPLC and silica gel chromatography ensure high purity .

Challenges in Industrial-Scale Production

Synthetic Hurdles

  • Low yields: Multi-step reactions often result in cumulative yield losses .

  • Stereochemical control: The chiral center at the amino-bearing carbon requires asymmetric synthesis techniques.

Purification Limitations

Prep-HPLC, while effective for small batches, becomes cost-prohibitive at scale . Alternatives like crystallization or continuous flow chromatography are under investigation.

Future Research Directions

Bioactivity Profiling

  • In vitro assays: Screen for affinity at serotonin/dopamine transporters.

  • In vivo models: Assess pharmacokinetics and toxicity in rodent studies.

Derivative Development

Modifying the hydroxyl group to esters or ethers could enhance bioavailability or target specificity.

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